molecular formula C19H24N2O2 B3802181 1-{[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl}pyrrolidin-2-one

1-{[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl}pyrrolidin-2-one

Cat. No.: B3802181
M. Wt: 312.4 g/mol
InChI Key: UJTTYPDCZUCRJZ-UHFFFAOYSA-N
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Description

The compound “1-{[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl}pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a benzofuran, piperidine, and pyrrolidin-2-one .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzofuran could be synthesized through a variety of methods, including cyclization reactions . The piperidine and pyrrolidin-2-one rings could be formed through cyclization or ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran is a fused ring system containing a benzene ring fused to a furan ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidin-2-one is a five-membered ring with a nitrogen and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzofuran may undergo electrophilic aromatic substitution reactions, while the piperidine and pyrrolidin-2-one rings may undergo reactions at the nitrogen or carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could involve in-depth biological testing, including in vitro and in vivo studies, to better understand its mechanism of action, efficacy, and safety .

Properties

IUPAC Name

1-[[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19-8-4-10-21(19)13-15-5-3-9-20(12-15)14-17-11-16-6-1-2-7-18(16)23-17/h1-2,6-7,11,15H,3-5,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTTYPDCZUCRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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